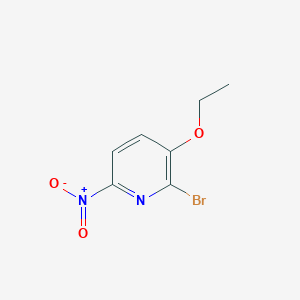

2-Bromo-3-ethoxy-6-nitropyridine

Description

Significance of Substituted Pyridine (B92270) Derivatives in Modern Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications. bldpharm.comvulcanchem.com These nitrogen-containing aromatic rings are integral components of numerous natural products, including vitamins and alkaloids. vulcanchem.com In contemporary chemistry, substituted pyridines are of paramount importance, particularly in the pharmaceutical and agrochemical industries. chemicalbook.com Their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties. chemicalbook.coma2bchem.com

Beyond their medicinal roles, substituted pyridines serve as essential catalysts and ligands in organometallic chemistry. a2bchem.com The nitrogen atom in the pyridine ring can coordinate with metal centers, allowing for the fine-tuning of the electronic and steric properties of catalysts, which is crucial for developing efficient and selective chemical transformations. georgiasouthern.edu The versatility of the pyridine scaffold allows for its easy conversion into a multitude of functional derivatives, making it a favored platform in drug design and materials science. bloomtechz.com

Contextualization of 2-Bromo-3-ethoxy-6-nitropyridine as a Versatile Heterocyclic Scaffold

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests its role as a highly versatile heterocyclic scaffold. The multifunctionality of this compound, detailed in the table below, provides multiple reaction sites for synthetic chemists to exploit.

The bromine atom at the 2-position is a key functional group for introducing molecular diversity. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental for constructing complex molecular architectures from simpler precursors.

The nitro group at the 6-position is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. Furthermore, the nitro group can be chemically transformed, most commonly through reduction to an amino group. This resulting aminopyridine is a crucial intermediate for the synthesis of a wide range of heterocyclic compounds, including fused bicyclic systems.

The ethoxy group at the 3-position, being an electron-donating group, modulates the electronic properties of the pyridine ring. Its presence can influence the regioselectivity of subsequent reactions on the aromatic system.

In essence, the combination of these three functional groups on a single pyridine ring makes this compound a valuable building block for combinatorial chemistry and the targeted synthesis of novel compounds with potentially interesting biological or material properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrN2O3 |

| CAS Number | 137347-01-4 synquestlabs.com |

| MDL Number | MFCD00234279 synquestlabs.com |

Overview of Research Directions for Halogenated and Nitrated Pyridines

Research on halogenated and nitrated pyridines is a vibrant area of synthetic chemistry, driven by the utility of these compounds as key intermediates. The introduction of halogen and nitro groups onto the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. sigmaaldrich.com Consequently, the development of novel and efficient methods for the regioselective halogenation and nitration of pyridines remains an active field of research.

Current research directions focus on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously exploring new reagents and catalytic systems to achieve milder and more selective halogenation and nitration of pyridines. This includes the use of metal-catalyzed C-H activation and the development of novel electrophilic halogenating and nitrating agents.

Late-Stage Functionalization: A significant trend is the late-stage functionalization of complex molecules containing a pyridine core. This approach allows for the rapid generation of analogues of biologically active compounds, facilitating structure-activity relationship studies in drug discovery. Halogenated pyridines are particularly useful in this context as they can be readily modified through cross-coupling reactions.

Synthesis of Novel Materials: Halogenated and nitrated pyridines are also being investigated as building blocks for novel organic materials, including polymers, dyes, and liquid crystals. The electronic properties conferred by the halogen and nitro groups can be harnessed to create materials with specific optical or electronic characteristics.

Medicinal Chemistry Applications: The synthesis of new halogenated and nitrated pyridine derivatives as potential therapeutic agents continues to be a major driver of research. These compounds are often explored for their potential as kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases.

The strategic importance of compounds like this compound lies in their potential to contribute to all these research avenues, providing a ready-to-use platform for chemical innovation.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-ethoxy-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(10(11)12)9-7(5)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPDQAUCKKHVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284573 | |

| Record name | 2-bromo-3-ethoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137347-01-4 | |

| Record name | 2-bromo-3-ethoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Ethoxy 6 Nitropyridine

Direct Functionalization Approaches on the Pyridine (B92270) Nucleus

Direct functionalization involves the sequential introduction of bromo, ethoxy, and nitro groups onto a pyridine core. The order of these introductions is critical and dictated by the directing effects of the substituents and the reactivity of the pyridine ring.

The introduction of a nitro group onto an already substituted pyridine ring is a common strategy. The position of nitration is heavily influenced by the electronic properties of the existing substituents.

The direct nitration of the precursor 2-Bromo-3-ethoxypyridine is the most straightforward conceptual route to 2-Bromo-3-ethoxy-6-nitropyridine. In this precursor, the 3-ethoxy group is an activating, ortho-, para-directing group, while the 2-bromo group is a deactivating, ortho-, para-directing group. The pyridine nitrogen is strongly deactivating, particularly towards electrophilic substitution at the alpha (2,6) and gamma (4) positions.

The combined directing effects would favor nitration at the C-5 position (ortho to ethoxy) and C-6 position (para to bromo, though this effect is weak). However, the activating effect of the ethoxy group makes the positions ortho and para to it (C-2, C-4, C-5) more susceptible to electrophilic attack. Given that C-2 is blocked and C-4 is electronically disfavored by the pyridine nitrogen, the C-5 and C-6 positions are the most likely candidates for nitration. The formation of the 6-nitro isomer is achieved under specific nitrating conditions, typically involving a mixture of nitric and sulfuric acids.

The direct nitration of pyridine itself is challenging due to the electron-deficient nature of the ring, which requires harsh conditions and often results in low yields of 3-nitropyridine. However, various strategies have been developed to achieve more controlled and regioselective nitrations.

One established method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. researchgate.netntnu.no Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂) leads to the formation of 3-nitropyridine in good yields. researchgate.netntnu.no This procedure, known as the Bakke procedure, can be applied to substituted pyridines, with the regioselectivity influenced by the existing functional groups. researchgate.net

More recent advancements have introduced practical protocols for highly regioselective meta-nitration of pyridines via a dearomatization-rearomatization strategy. nih.govacs.org This catalyst-free, one-pot process can be employed for late-stage nitration and offers a high degree of regiocontrol, which can be crucial for complex pyridine derivatives. nih.govacs.org

| Nitration Strategy | Reagents | Key Features | Typical Position |

| Classical Nitration | HNO₃ / H₂SO₄ | Harsh conditions, often low yield for unsubstituted pyridine. | 3-position |

| Bakke Procedure | 1. N₂O₅ 2. SO₂/HSO₃⁻ in water | Forms N-nitropyridinium intermediate; good yields. researchgate.net | 3-position |

| Dearomatization-Rearomatization | TBN (NO₂ radical source), TEMPO/O₂ | Mild, catalyst-free, one-pot, highly regioselective. nih.govacs.org | meta-position |

| Kyodai-Nitration | NO₂ and O₃ | An alternative method that can afford 3-nitropyridine. researchgate.net | 3-position |

The synthesis of brominated pyridine intermediates is a fundamental step in building up the target molecule. These intermediates can be prepared through various halogenation techniques.

The synthesis of key intermediates often begins with readily available starting materials like 2-aminopyridine (B139424). orgsyn.orgorgsyn.org

From 2-Aminopyridine: A common route to 2-bromopyridines involves the Sandmeyer reaction of 2-aminopyridine. Diazotization of 2-aminopyridine in hydrobromic acid with sodium nitrite, often in the presence of bromine, yields 2-bromopyridine. orgsyn.org This method can be adapted to substituted 2-aminopyridines.

For instance, the synthesis of 2-amino-5-bromopyridine, a useful precursor, can be achieved by the direct bromination of 2-aminopyridine in acetic acid. orgsyn.org This intermediate can then undergo further functionalization.

Synthesis of Hydroxypyridine Intermediates: The preparation of a key precursor like 2-bromo-3-hydroxypyridine can be approached from di-halogenated pyridines. For example, 2-amino-3,5-dibromopyridine can be treated with potassium hydroxide in water under heat and pressure, with copper powder as a catalyst, to selectively replace one of the bromine atoms with a hydroxyl group, yielding 2-amino-5-bromo-3-hydroxypyridine. prepchem.com Similarly, 2-amino-3-bromo-5-chloropyridine can be hydrolyzed to 2-amino-3-hydroxy-5-chloropyridine. google.com The amino group can subsequently be converted to a bromo group via a Sandmeyer reaction to furnish a 2,X-dibromo-3-hydroxypyridine, which can then be selectively functionalized.

| Intermediate | Starting Material | Key Reagents | Reaction Type | Reference |

| 2-Bromopyridine | 2-Aminopyridine | 48% HBr, Br₂, NaNO₂ | Diazotization/Sandmeyer | orgsyn.org |

| 2-Amino-5-bromopyridine | 2-Aminopyridine | Br₂ in Acetic Acid | Electrophilic Bromination | orgsyn.org |

| 2-Amino-3-hydroxy-5-bromopyridine | 2-Amino-3,5-dibromopyridine | KOH, H₂O, Cu powder | Nucleophilic Substitution | prepchem.com |

Halogenation Strategies for Bromopyridine Synthesis

Multicomponent and Cascade Reaction Sequences for Pyridine Scaffold Assembly

An alternative to the stepwise functionalization of a pre-formed ring is the construction of the pyridine scaffold from acyclic precursors in a single step. One-pot multicomponent reactions (MCRs) are highly efficient for this purpose, offering advantages in atom economy, reduced reaction times, and simplified purification processes. nih.govbohrium.com

MCRs for pyridine synthesis, such as the Hantzsch pyridine synthesis and the Guareschi-Thorpe reaction, involve the condensation of simple building blocks like aldehydes, beta-ketoesters, and an ammonia source. acsgcipr.org While these classical methods are powerful, modern variations often employ microwave irradiation or flow chemistry to improve yields and reaction times. nih.govacsgcipr.org

These reactions assemble a dihydropyridine intermediate which is subsequently oxidized to the aromatic pyridine ring, or they can proceed directly to the pyridine through an elimination step. acsgcipr.org By choosing appropriately substituted starting materials, a polysubstituted pyridine like the target molecule could potentially be assembled. For example, a reaction involving a brominated three-carbon component, an ethoxy-containing two-carbon component, and a nitro-ammonia source could theoretically construct the desired scaffold.

The primary advantages of MCRs include:

Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps. bohrium.com

Atom Economy: Byproducts are often simple molecules like water or ethanol, maximizing the incorporation of starting material atoms into the final product. acsgcipr.org

Diversity: A wide range of substituted pyridines can be accessed by varying the starting components. researchgate.net

While no specific MCR for the direct synthesis of this compound is prominently reported, the principles of MCRs provide a powerful strategic alternative for the synthesis of highly functionalized pyridine rings. nih.govresearchgate.net

Emerging Synthetic Protocols and Considerations for Scalable Production

While specific literature detailing emerging, scalable synthetic protocols exclusively for this compound is not extensively available, plausible and efficient synthetic routes can be extrapolated from established methodologies for analogous substituted nitropyridines. The development of scalable synthetic processes for this compound would likely focus on optimizing reaction conditions, minimizing step count, and utilizing readily available starting materials.

One potential emerging strategy involves a multi-step synthesis commencing with a suitable pyridine precursor, followed by sequential ethoxylation, nitration, and bromination, or a variation in the order of these functionalization steps. The scalability of such a process would heavily depend on the efficiency and safety of each transformation.

A key consideration for large-scale production is the regioselectivity of the substitution reactions on the pyridine ring. The introduction of an ethoxy group at the 3-position, a nitro group at the 6-position, and a bromine atom at the 2-position requires careful strategic planning to ensure high yields of the desired isomer.

One plausible synthetic pathway could start from a pre-functionalized pyridine ring, such as 2-bromo-3-hydroxypyridine. Ethoxylation of this intermediate would yield 2-bromo-3-ethoxypyridine. Subsequent nitration would then be the critical step to introduce the nitro group at the 6-position. The conditions for such a nitration would need to be carefully controlled to avoid side reactions and ensure a high degree of regioselectivity.

Alternatively, a route starting from a nitropyridine derivative could be considered. For instance, a compound like 3-ethoxy-6-nitropyridine could be a key intermediate, which would then undergo bromination at the 2-position.

Drawing parallels from a patented process for a similar compound, 2-bromo-3-methoxypyridine, a potential protocol for the bromination step of a precursor like 3-ethoxy-6-nitropyridine could be envisioned. A Chinese patent describes the synthesis of 2-bromo-3-methoxypyridine from 2-nitro-3-methoxypyridine using a brominating agent in an organic acid solvent. This suggests that a similar approach could be applicable for the ethoxy analogue.

Table 1: Exemplary Reaction Conditions for the Synthesis of a 2-Bromo-3-alkoxypyridine Derivative (by analogy)

| Parameter | Condition |

| Starting Material | 2-Nitro-3-methoxypyridine |

| Brominating Agent | Hydrobromic Acid (40%) |

| Solvent | Acetic Acid |

| Molar Ratio (Starting Material:Brominating Agent) | 1 : 2-2.5 |

| Temperature | 120-130 °C |

| Reaction Time | 5-6 hours |

| Yield | ~90% |

This data is based on the synthesis of the analogous methoxy compound as described in patent CN103483247B and is presented here for illustrative purposes.

For a truly scalable and economically viable process, considerations would include:

Raw Material Sourcing: The availability and cost of the initial pyridine starting material are crucial.

Process Safety: Nitration reactions, in particular, can be highly exothermic and require strict temperature control and specialized equipment for safe operation on a large scale.

Waste Management: The environmental impact of the solvents and reagents used, and the byproducts generated, must be managed in accordance with regulatory standards.

Purification: The development of an efficient and scalable purification method, such as crystallization or distillation, is necessary to obtain the final product with high purity.

One-Pot Procedures: Investigating the possibility of "one-pot" or telescopic synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, could significantly improve efficiency and reduce costs for industrial-scale production.

While a definitive, optimized, and scalable synthesis for this compound has yet to be published in prominent scientific literature, the existing knowledge base for the synthesis of substituted pyridines provides a strong foundation for the development of such a process. Future research in this area would likely focus on the optimization of the reaction sequence and conditions to maximize yield, purity, and safety while minimizing environmental impact and cost.

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the 2-bromo-3-ethoxy-6-nitropyridine core. The pyridine (B92270) ring is inherently electron-deficient, and this characteristic is further amplified by the presence of the nitro group. For an SNAr reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups, which activate the ring for nucleophilic attack. wikipedia.orgyoutube.com The nitro group at the 6-position is para to the bromine atom at the 2-position, which is an ideal arrangement for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org This stabilization is a critical factor in facilitating the displacement of the bromide leaving group by a nucleophile. libretexts.org

Reactivity at the Bromine Center

The bromine atom at the 2-position is the primary site for nucleophilic attack in SNAr reactions due to the activating effect of the para-nitro group. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of substituted pyridine derivatives.

The substitution of the bromine atom in this compound with oxygen-based nucleophiles, such as alkoxides, is a feasible transformation based on the principles of SNAr reactions. While direct experimental data for this specific reaction on this compound is not extensively documented in the provided sources, the reactivity of similar systems suggests that such reactions would proceed under appropriate conditions. For instance, highly activated aryl halides like 2,4,6-trinitrochlorobenzene readily react with aqueous sodium hydroxide to yield the corresponding phenol, demonstrating the viability of using oxygen nucleophiles to displace a halide in an electron-poor aromatic system. libretexts.org

Table 1: Representative SNAr Reactions with Oxygen-based Nucleophiles on Activated Aromatic Systems This table is illustrative of the expected reactivity based on similar compounds, as specific examples for this compound were not found in the search results.

| Reactant | Nucleophile | Product | Conditions |

| 2,4,6-trinitrochlorobenzene | NaOH (aq) | 2,4,6-trinitrophenol | Room Temperature |

The reaction of this compound with nitrogen-based nucleophiles is a well-established method for the synthesis of aminopyridine derivatives. A process for preparing 6-alkoxy-2,3-diaminopyridine derivatives involves the reaction of a 6-alkoxy-3-nitro-2-halopyridine derivative with various amines. google.com This reaction is typically carried out in a polar solvent at elevated temperatures to produce the corresponding 2-amino-3-nitro-6-alkoxypyridine derivative. google.com This demonstrates the susceptibility of the 2-halo position to substitution by amines, driven by the activating nitro group. The synthesis of 2-Bromo-6-alkylaminopyridines has also been achieved through the reaction of 2,6-Dibromopyridine with alkylamines under high temperature and pressure. georgiasouthern.edu

Table 2: Examples of SNAr Reactions with Nitrogen-based Nucleophiles on Halogenated Pyridines

| Reactant | Nucleophile | Product | Solvent | Temperature |

| 6-alkoxy-3-nitro-2-halopyridine | Various Amines | 2-amino-3-nitro-6-alkoxypyridine derivative | Polar Solvents (e.g., alcohols, DMF) | 75-140°C google.com |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | Not Specified | High Temperature |

| 2,6-Dibromopyridine | Ethylamine | 2-Bromo-6-ethylaminopyridine | Not Specified | High Temperature |

Thiols and their conjugate bases (thiolates) are potent nucleophiles that readily participate in SNAr reactions. In the context of nitropyridines, reactions with sulfur nucleophiles have been studied. For example, research on 2-methyl-3-nitropyridines has shown that they react with thiols, leading to the substitution of the nitro group. nih.gov While this involves the displacement of a nitro group rather than a bromine, it underscores the high reactivity of activated pyridines towards sulfur nucleophiles. nih.gov The general mechanism for SNAr with a thiol would involve the attack of the sulfur nucleophile on the carbon bearing the bromine atom, followed by the departure of the bromide ion. The formation of an episulfonium ion intermediate has been proposed in the reaction of α-bromo-2-cyclopentenone with thiols, highlighting the reactivity of thiols with α-halo carbonyl compounds, which share some electronic similarities with the activated pyridine system. nih.gov

Table 3: Reactivity of Nitropyridines with Sulfur-based Nucleophiles This table illustrates the reactivity of related nitropyridine systems with thiols.

| Reactant | Nucleophile | Product | Conditions |

| 2-methyl-3-nitropyridines | Thiols | 3-(Alkylthio)-2-methylpyridines | DMF, K2CO3, Heat nih.gov |

Reactivity at the Nitro Group

While the primary site for SNAr is the bromine-bearing carbon, the nitro group itself can undergo chemical transformations, most notably reduction.

The reduction of the nitro group in this compound to an amino group is a crucial transformation for the synthesis of various functionalized pyridines. A common method for this conversion is catalytic hydrogenation. For instance, 2-amino-3-nitro-6-alkoxypyridine derivatives can be reduced to their corresponding 2,3-diamino-6-alkoxypyridine counterparts via hydrogenation catalyzed by palladium on carbon. google.com This method is widely applicable for the reduction of aromatic nitro compounds.

Other reagents can also be employed for the reduction of nitroarenes, and their use may be advantageous depending on the presence of other functional groups in the molecule.

Table 4: Methods for the Reduction of Aromatic Nitro Groups

| Reducing Agent/Method | Product | Notes |

| Catalytic Hydrogenation (e.g., H2, Pd/C) | Amine | A common and efficient method. google.com |

| Iron in acidic media | Amine | A classic and often used method in industrial synthesis. |

| Tin(II) chloride (SnCl2) | Amine | A mild reducing agent suitable for laboratory scale. |

Direct Displacement of the Nitro Group by External Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly when activated by electron-withdrawing groups like the nitro group. wikipedia.orgstackexchange.com The nitro group at the 6-position of this compound, being para to the ring nitrogen, strongly activates the ring for nucleophilic attack. This activation facilitates the displacement of leaving groups at the ortho and para positions.

While the bromine at the 2-position is a conventional leaving group in SNAr reactions, the nitro group itself can, under certain conditions, be displaced by potent nucleophiles. Although less common than halide displacement, direct denitration via nucleophilic attack represents a viable synthetic pathway. The feasibility of this displacement is contingent on the nature of the nucleophile, the reaction conditions, and the electronic stabilization of the resulting Meisenheimer intermediate. wikipedia.org For instance, studies on substituted 2-nitropyridines have shown that they can be efficiently substituted by nucleophiles like [F-18]fluoride, highlighting the potential for the nitro group to act as a leaving group. epa.gov

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent departure of the leaving group restores the aromaticity of the ring. In the context of this compound, a strong nucleophile could potentially attack the C-6 position, leading to the expulsion of the nitrite ion.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize pyridine rings. acsgcipr.orgyoutube.com For this compound, the presence of a bromine atom at the 2-position provides a handle for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids or their esters can lead to the synthesis of a diverse range of 2-substituted pyridine derivatives. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, the palladium(0) catalyst undergoes oxidative addition with the C-Br bond of this compound to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. libretexts.org

A variety of palladium catalysts and ligands can be employed for Suzuki-Miyaura couplings involving pyridyl halides. nih.govnih.gov The choice of catalyst, base, and solvent can significantly influence the reaction efficiency and yield. For instance, studies on the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids have demonstrated the efficacy of Pd(PPh₃)₄ in combination with K₃PO₄. nih.gov

Below is a table summarizing representative Suzuki-Miyaura coupling reactions of bromopyridine derivatives with boronic acids, illustrating the versatility of this methodology.

| Entry | Bromopyridine Derivative | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Methyl-5-phenylpyridin-3-amine | 85 |

| 2 | 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3,4,5-Tris(2-methoxyphenyl)-2,6-dimethylpyridine | - |

| 3 | 4-Bromotoluene | 2-Pyridylboronate | Pd₂(dba)₃ | KF | Dioxane | 4-Methyl-2-phenylpyridine | 74 |

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org While less commonly reported for this specific substrate, the bromine atom in this compound could potentially participate in Heck coupling reactions with various alkenes to introduce vinyl groups at the 2-position.

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. scirp.orglibretexts.org This reaction provides a direct route to the synthesis of 2-alkynylpyridine derivatives from this compound. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.orgscirp.org

The catalytic cycle for the Sonogashira coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination. scirp.org Research on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has shown that a variety of functionalized alkynes can be efficiently coupled. scirp.orgscirp.org

The following table presents examples of Sonogashira coupling reactions involving bromopyridine derivatives.

| Entry | Bromopyridine Derivative | Alkyne | Palladium Catalyst | Co-catalyst | Base | Product | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | 2-Amino-3-(phenylethynyl)pyridine | 92 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | 2-Amino-5-methyl-3-(hept-1-yn-1-yl)pyridine | 85 |

Mechanistic Insights into Oxidative Functionalizations and Competing Pathways

In transition-metal-catalyzed reactions, the desired cross-coupling pathway can sometimes face competition from other reaction pathways. nih.gov For substrates like this compound, potential side reactions could include reduction of the nitro group, particularly if a reductive catalyst or reaction conditions are employed. nih.gov

Mechanistic studies on palladium-catalyzed cross-coupling reactions have provided valuable insights into the elementary steps of the catalytic cycle. ucmerced.eduorganic-chemistry.org Oxidative addition of the C-Br bond to the Pd(0) center is a critical step. The electronic properties of the pyridine ring, influenced by the nitro and ethoxy groups, can affect the rate of this step. The electron-withdrawing nitro group generally facilitates oxidative addition.

Following oxidative addition, the stability and reactivity of the resulting Pd(II)-pyridyl intermediate are crucial. walisongo.ac.id This intermediate can undergo the desired transmetalation or, under certain conditions, participate in competing pathways such as β-hydride elimination if an appropriate β-hydrogen is present in a substituent. However, for this compound, this is not a primary concern. Instead, the reactivity of the other functional groups on the ring under the coupling conditions needs to be considered. For example, the nitro group could potentially coordinate to the metal center, influencing the catalytic activity.

Electrophilic and Radical Reaction Behavior of Pyridine Derivatives

The pyridine ring is generally considered electron-deficient compared to benzene, making it less susceptible to electrophilic attack. ntnu.no The presence of a strongly deactivating nitro group further diminishes the ring's reactivity towards electrophiles.

General Principles of Electrophilic Substitution on Nitropyridines

Electrophilic aromatic substitution on pyridine typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. aklectures.comyoutube.com

The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. ck12.org In nitrobenzene, for example, electrophilic attack occurs predominantly at the meta-position. ck12.org For nitropyridines, the deactivating effect of the nitro group is compounded by the inherent electron-deficient nature of the pyridine ring. ntnu.no

In the case of this compound, the pyridine nitrogen and the nitro group strongly deactivate the ring towards electrophilic attack. The ethoxy group at the 3-position is an activating, ortho-, para-directing group. However, its activating effect is likely to be overshadowed by the powerful deactivating effects of the nitro group and the ring nitrogen. Therefore, electrophilic substitution on this molecule would be extremely difficult and would require harsh reaction conditions. If a reaction were to occur, the position of attack would be determined by a complex interplay of the directing effects of all substituents.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com For nitropyridines, the formation of the sigma complex is energetically unfavorable due to the strong deactivation of the ring.

Radical Functionalization Strategies

The electron-deficient nature of the pyridine ring in this compound, significantly enhanced by the presence of the strongly electron-withdrawing nitro group, makes it a prime candidate for radical functionalization reactions. The most prominent among these is the Minisci reaction, a powerful method for the C-H alkylation of electron-poor N-heterocycles. wikipedia.orgnih.gov

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. wikipedia.org In the case of this compound, the reaction would be initiated by the protonation of the pyridine nitrogen, further enhancing its electron-deficient character. A subsequent attack by an alkyl radical, generated from a variety of precursors such as carboxylic acids, alkyl iodides, or through photoredox catalysis, would lead to the formation of a radical cation intermediate. nih.gov Rearomatization through the loss of a hydrogen atom then yields the alkylated pyridine derivative.

Modern advancements in radical chemistry, particularly the advent of visible-light photoredox catalysis, have expanded the scope and applicability of Minisci-type reactions, allowing for the generation of a wide array of alkyl radicals under mild conditions. nih.gov These methods often exhibit high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.

The regioselectivity of the Minisci reaction on this compound would be governed by the directing effects of the substituents. The nitro group at the 6-position strongly directs incoming radicals to the ortho and para positions (C-5 and C-2, respectively). However, the C-2 position is already substituted with a bromine atom. Therefore, radical attack is most likely to occur at the C-5 position. The ethoxy group at the 3-position is an electron-donating group and would also influence the regioselectivity, although its effect is generally weaker than the powerful directing effect of the nitro group in radical reactions.

Table 1: Plausible Radical Functionalization Reactions of this compound via Minisci-type Reactions

| Radical Source | Reagents and Conditions | Expected Major Product(s) |

| Carboxylic Acid | R-COOH, AgNO₃, (NH₄)₂S₂O₈ | 5-Alkyl-2-bromo-3-ethoxy-6-nitropyridine |

| Alkyl Iodide | R-I, Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂), Visible Light | 5-Alkyl-2-bromo-3-ethoxy-6-nitropyridine |

| Boronic Acid | R-B(OH)₂, Photoredox Catalyst, Oxidant | 5-Alkyl-2-bromo-3-ethoxy-6-nitropyridine |

Influence of Substituent Effects (Bromo, Ethoxy, Nitro) on Reactivity Patterns

The reactivity of the this compound molecule is a composite of the individual and synergistic effects of its three substituents. These effects can be broadly categorized into electronic (inductive and resonance) and steric influences.

Nitro Group (-NO₂): The nitro group at the 6-position is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This has several profound consequences on the reactivity of the pyridine ring:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The significant decrease in electron density makes the ring highly resistant to attack by electrophiles. Electrophilic substitution, if forced under harsh conditions, would likely be directed to the meta position relative to the nitro group (C-4).

Activation towards Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. This effect is most pronounced at the ortho and para positions (C-5 and C-2). Consequently, the bromine atom at the C-2 position is highly activated towards displacement by nucleophiles.

Activation towards Radical Attack: As discussed in the previous section, the nitro group strongly activates the pyridine ring for radical substitution, directing incoming radicals to the ortho and para positions.

Bromo Group (-Br): The bromine atom at the C-2 position exerts a dual electronic effect:

Inductive Effect (-I): Being an electronegative atom, bromine withdraws electron density from the ring through the sigma bond.

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine ring, donating electron density. While the inductive effect is generally stronger for halogens, the resonance effect can still play a role in directing incoming electrophiles to the ortho and para positions. However, in this highly deactivated ring, this effect is largely overshadowed by the influence of the nitro group.

Leaving Group Ability: The C-Br bond is susceptible to cleavage, especially in nucleophilic aromatic substitution reactions, where its departure is facilitated by the activating effect of the nitro group.

Ethoxy Group (-OC₂H₅): The ethoxy group at the C-3 position is an electron-donating group:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a slight electron withdrawal through the sigma bond.

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions (C-2, C-4, and C-6). This activating effect, however, is counteracted by the strong deactivating effect of the nitro group.

Steric Hindrance: The ethoxy group can sterically hinder attack at the adjacent C-2 and C-4 positions.

Combined Effects on Reactivity:

The interplay of these substituents leads to a distinct reactivity pattern for this compound:

Nucleophilic Aromatic Substitution: The molecule is highly susceptible to SNAr at the C-2 position, where the bromine atom serves as a good leaving group and the position is activated by the para-nitro group. The ethoxy group at C-3 may provide some steric hindrance but is unlikely to prevent the reaction.

Radical Substitution: The most likely position for radical attack is C-5, which is ortho to the activating nitro group and not sterically hindered by the ethoxy group.

Table 2: Predicted Reactivity Patterns of this compound

| Reaction Type | Predicted Reactivity | Most Probable Position of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | Very Low | C-4 | Strong deactivation by the -NO₂ group. |

| Nucleophilic Aromatic Substitution | High | C-2 (substitution of -Br) | Strong activation by the para -NO₂ group. |

| Radical Substitution (Minisci) | High | C-5 | Strong activation and directing effect of the -NO₂ group. |

In-depth Analysis of this compound Remains Elusive Due to Lack of Published Data

Despite extensive searches of chemical databases and the scientific literature, detailed experimental and computational data for the chemical compound this compound remains unpublished. While the existence of this compound is confirmed through its Chemical Abstracts Service (CAS) number, 137347-01-4, and its availability from various chemical suppliers, a thorough characterization as requested for a detailed scientific article is not possible at this time. synquestlabs.comchemicalbook.com

The inquiry sought to compile a comprehensive article covering the advanced spectroscopic characterization and computational chemistry of this compound. This was to include detailed findings on its Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (Ultraviolet-Visible) spectra. Additionally, information on its solid-state conformation through X-ray crystallography and computational analysis via Density Functional Theory (DFT) was requested.

Searches for specific data, including ¹H and ¹³C NMR, IR, Raman, and UV-Vis spectra for this compound, did not yield any specific results. Similarly, no records of its crystal structure determination or computational studies were found in the public domain.

While information is available for structurally related compounds—such as isomers like 2-bromo-6-ethoxy-3-nitropyridine (B189582) and analogues like 2-bromo-3-methoxy-6-nitropyridine—this information cannot be reliably extrapolated to the specific target compound due to the significant influence of substituent position on the chemical and physical properties of the pyridine ring. nih.gov For instance, the electronic environment and, consequently, the spectroscopic signatures and reactivity, are highly dependent on the precise arrangement of the bromo, ethoxy, and nitro groups on the pyridine core.

General information on the synthesis and reactions of nitropyridines exists, providing a broader context for this class of compounds. researchgate.net However, this does not substitute for the specific experimental data required for a detailed analysis of this compound.

Until researchers publish studies detailing the synthesis and thorough characterization of this compound, a comprehensive scientific article focusing on its specific spectroscopic and computational properties cannot be responsibly generated.

Advanced Spectroscopic Characterization and Computational Chemistry

Density Functional Theory (DFT) and Quantum Chemical Calculations

Vibrational Frequency Predictions and Correlation with Experimental Data

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra.

Methodology: Quantum chemical calculations, typically using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p), are performed to optimize the molecular geometry and calculate harmonic vibrational frequencies. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are scaled using empirical scaling factors to improve agreement with experimental data. nih.gov

Application: For related molecules like pycolinaldehyde oxime, studies have shown an excellent correlation between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra. nih.gov This correlation allows for a precise assignment of vibrational modes, such as the stretching, bending, and torsional modes of the pyridine (B92270) ring, the nitro group (NO₂), the ethoxy group (–O–CH₂–CH₃), and the carbon-bromine (C-Br) bond. While specific data tables for 2-Bromo-3-ethoxy-6-nitropyridine are not available, the table below illustrates the typical format for such a comparison based on studies of similar compounds. nih.gov

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (Note: Data is representative and not specific to this compound)

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ~3100 | ~3100 | ~3095 | C-H stretching |

| ~1590 | ~1590 | ~1585 | C=C/C=N ring stretching |

| ~1520 | ~1520 | ~1515 | Asymmetric NO₂ stretching |

| ~1340 | ~1340 | ~1335 | Symmetric NO₂ stretching |

| ~1250 | Not observed | ~1245 | C-O-C asymmetric stretching |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.

Methodology: The energies of the HOMO and LUMO orbitals (EHOMO and ELUMO) are calculated using DFT. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Application: In studies of pyridine derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO can be localized on the electron-withdrawing nitro group. nih.gov This distribution determines the molecule's behavior in charge-transfer interactions. For this compound, the electron-donating ethoxy group and the electron-withdrawing nitro and bromo groups would significantly influence the energies and localizations of these orbitals.

Table 2: Key FMO-Derived Reactivity Descriptors (Note: Formulas are standard; values would be calculated from EHOMO and ELUMO)

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO – EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO – EHOMO) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface.

Methodology: The MEP surface is calculated based on the optimized molecular structure. Different colors represent varying potential values:

Red: Regions of most negative potential (high electron density), indicating sites for electrophilic attack.

Blue: Regions of most positive potential (electron-deficient), indicating sites for nucleophilic attack.

Green: Regions of neutral potential.

Application: For a molecule like this compound, the MEP map would be expected to show a highly negative potential (red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic interactions. nih.gov Conversely, positive potential (blue) would likely be found near the hydrogen atoms and potentially on the pyridine ring carbons influenced by the electron-withdrawing groups, indicating sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding, charge distribution, and intramolecular stabilizing interactions within a molecule.

Methodology: NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant stabilizing interaction (hyperconjugation).

Application: In substituted pyridines, NBO analysis reveals key interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the ethoxy group or the nitro group into adjacent antibonding orbitals (e.g., n → π* or n → σ). It can also quantify the stabilization arising from the delocalization of π-electrons within the aromatic ring (π → π). For example, in pycolinaldehyde oxime, NBO analysis has been used to study intramolecular hydrogen bonding and charge transfer. nih.gov

Global and Local Chemical Reactivity Descriptors Derivation

While global descriptors (like hardness and electrophilicity from FMO analysis) describe the molecule as a whole, local reactivity descriptors pinpoint which atoms are most reactive.

Methodology: Fukui functions are the primary local reactivity descriptors and are derived from changes in electron density as the number of electrons in the system changes. They identify the sites most susceptible to:

Nucleophilic attack (f+(r)): Where an electron is best accepted.

Electrophilic attack (f-(r)): Where an electron is best donated.

Radical attack (f0(r)): The average of the two.

Application: For related nitropyridine systems, DFT models have been used to calculate Fukui indices to identify electrophilic and nucleophilic sites. In this compound, the nitro and bromo groups create electron-deficient regions, making certain carbon atoms on the ring susceptible to nucleophilic aromatic substitution (SNAr).

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO response of a molecule.

Methodology: The key parameter for NLO activity is the first-order hyperpolarizability (β). DFT calculations are used to compute the dipole moment (μ) and the components of the hyperpolarizability tensor. The total hyperpolarizability (βtot) is then calculated. Molecules with large βtot values are considered promising NLO materials.

Application: Studies on various pyridine derivatives show that the presence of strong electron donor and acceptor groups, which create significant intramolecular charge transfer, can lead to high hyperpolarizability values. acs.orgworldscientific.com The combination of the electron-donating ethoxy group and the electron-withdrawing nitro group in this compound suggests it could possess NLO properties, although specific calculated values are not available in the literature.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a method for visualizing and quantifying intermolecular interactions in a crystal lattice.

Methodology: The Hirshfeld surface is mapped with functions like dnorm (normalized contact distance), shape index, and curvedness.

dnorm: Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum.

2D Fingerprint Plots: These plots summarize all intermolecular interactions, quantifying the percentage contribution of different contact types (e.g., H···O, H···H, C···H). nih.gov

Application: For molecules containing nitro groups and hydrogen atoms, H···O interactions are often dominant. nih.govnih.gov In a hypothetical crystal of this compound, one would expect to see significant contributions from H···O contacts between the ethoxy/ring hydrogens and the nitro group oxygens of neighboring molecules. Other potential interactions include H···Br, C···C (π-π stacking), and H···H contacts, all of which would be quantifiable through the 2D fingerprint plots. nih.govnih.gov

Applications and Role in Contemporary Chemical Research

Utilization as a Key Synthetic Intermediate in Organic Synthesis

The reactivity of 2-Bromo-3-ethoxy-6-nitropyridine, characterized by the presence of an electron-withdrawing nitro group and a labile bromine atom, makes it a valuable intermediate in organic synthesis. The pyridine (B92270) core, a common motif in numerous biologically active compounds, further enhances its significance.

Building Block for the Construction of Complex Heterocyclic Systems

This compound serves as a foundational scaffold for the synthesis of a variety of more complex heterocyclic systems. The bromine atom at the 2-position is particularly susceptible to displacement by nucleophiles and participation in cross-coupling reactions, enabling the introduction of diverse functionalities and the formation of new rings.

One important class of heterocyclic compounds that can be synthesized from this precursor are imidazo[1,2-a]pyridines. This fused bicyclic system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous drugs with a wide range of biological activities, including anti-ulcer and anxiolytic agents. nih.govrsc.org The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. By first reducing the nitro group of this compound to an amine and then performing a substitution of the bromo group, a suitably substituted aminopyridine can be generated for subsequent cyclization into the imidazo[1,2-a]pyridine (B132010) core.

Furthermore, the strategic placement of the substituents allows for regioselective reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds at the 2-position, leading to the synthesis of biaryl and other complex substituted pyridines.

Precursor in Multistep Organic Transformations

The functional groups of this compound allow for a sequence of transformations, making it a valuable precursor in multistep synthetic routes. The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation. This amino group can then be further functionalized, for example, through acylation or by serving as a nucleophile in other reactions.

A key transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. The bromo group of this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. This reaction is instrumental in the synthesis of various substituted aminopyridines, which are common substructures in many pharmaceutical compounds.

The following table outlines some of the key transformations involving this compound:

| Transformation | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Various nucleophiles (e.g., amines, alkoxides) | 2-substituted-3-ethoxy-6-nitropyridines |

| Nitro Group Reduction | H₂, Pd/C or other reducing agents | 2-Bromo-3-ethoxy-pyridin-6-amine |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-3-ethoxy-6-nitropyridines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-3-ethoxy-6-nitropyridines |

Contributions to Medicinal Chemistry Research

The structural features of this compound make it a valuable asset in the field of medicinal chemistry, where it is utilized both as a scaffold for the design of new drugs and as a tool to study biological processes.

Scaffolding for the Rational Design of Potential Pharmaceutical Agents

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The substituted pyridine ring of this compound provides a versatile scaffold for the rational design of potential pharmaceutical agents.

Its utility has been demonstrated in the synthesis of inhibitors for protein kinases, a class of enzymes that play a crucial role in cell signaling and are prominent targets in cancer therapy. For example, related 2-bromo-nitropyridine derivatives have been used as key intermediates in the synthesis of Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. The general strategy involves the displacement of the bromine atom with a suitable amine-containing fragment and subsequent modification of the nitro group to build the final inhibitor molecule. Patent literature also describes the use of related aminoheteroaryl compounds, derived from bromo-substituted pyridines, as protein kinase inhibitors. google.com

Chemical Probes for Elucidating Biological Pathways and Molecular Interactions

A chemical probe is a small molecule that is used to study and manipulate a biological system. The reactivity of this compound allows for its incorporation into larger molecules that can function as chemical probes. For instance, by attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the pyridine scaffold, researchers can create molecules that can be used to visualize, identify, and isolate specific proteins or other biomolecules from complex biological mixtures. This is invaluable for elucidating biological pathways and understanding molecular interactions. While direct applications of this compound as a chemical probe are not extensively documented in publicly available literature, its chemical handles make it a suitable candidate for the development of such tools.

Development in Materials Science and Functional Materials

The application of this compound and its derivatives in materials science is an emerging area of research. The highly conjugated nature of the pyridine ring, combined with the electronic effects of the substituents, suggests potential applications in the development of functional organic materials.

By participating in polymerization reactions or by being incorporated into larger conjugated systems, derivatives of this compound could lead to the creation of materials with interesting optical and electronic properties. For example, substituted pyridines are known to be components of organic light-emitting diodes (OLEDs) and other organic electronic devices. While specific research on this compound in this area is still in its early stages, the fundamental properties of the molecule make it a promising candidate for future investigations in materials science. The synthesis of extended metal atom chains (EMACs), which have unique magnetic properties, has been explored using related aminopyridine ligands, suggesting a potential avenue for the application of derivatives of the title compound. georgiasouthern.edu

Precursors for the Synthesis of Functionalized Polymers and Coatings

While direct polymerization of this compound is not a common application, its true value lies in its role as a precursor for creating functionalized monomers. The bromo and nitro groups offer sites for chemical modification, allowing for the introduction of polymerizable functionalities. For instance, the bromine atom can be displaced through nucleophilic substitution reactions or participate in cross-coupling reactions to attach the pyridine core to a polymer backbone.

The nitro group can be reduced to an amine, which then serves as a reactive handle for further derivatization. This amine functionality can be used to incorporate the pyridine unit into various polymer structures, such as polyamides or polyimides, by reacting with appropriate comonomers. The resulting polymers would possess the inherent electronic and coordination properties of the substituted pyridine ring.

Although specific research detailing the use of this compound in commercially available polymers and coatings is limited, the principles of polymer chemistry suggest its potential. The incorporation of such a substituted pyridine unit could enhance properties like thermal stability, adhesion, and chemical resistance in coatings.

Exploration in Novel Optoelectronic and Fluorescent Materials

Pyridine-containing compounds are extensively studied for their applications in optoelectronic and fluorescent materials due to the electron-deficient nature of the pyridine ring. The introduction of an electron-donating ethoxy group and an electron-withdrawing nitro group, along with a reactive bromo group, in this compound creates a "push-pull" system that can be exploited in the design of materials with interesting photophysical properties.

The core structure of this compound can be chemically modified to create novel dyes and fluorescent probes. For example, the bromo group can be replaced by various aryl or heterocyclic groups through Suzuki or Stille coupling reactions, extending the π-conjugated system and tuning the fluorescence emission wavelength. The nitro group can also be a key player in the fluorescence mechanism, often acting as a quencher that can be modulated by chemical reactions, forming the basis for "turn-on" fluorescent sensors.

Recent research has focused on developing novel fluorescent probes based on substituted pyridines for various applications, including bioimaging. nih.gov While direct studies on this compound are not abundant, the fundamental principles of fluorophore design indicate its potential as a scaffold. For instance, pyridine derivatives are known to exhibit aggregation-induced emission, a desirable property for solid-state lighting and bioimaging applications. nih.gov

Role in Advanced Analytical Chemistry Methodologies

In analytical chemistry, pyridine and its derivatives can be utilized in several ways, including as ligands in coordination chemistry-based sensors, as derivatizing agents, or as components of specific analytical reagents. While there is no widespread, established analytical method that specifically employs this compound, its chemical properties suggest potential roles.

The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the ethoxy group provides potential coordination sites for metal ions. This could be exploited in the design of selective colorimetric or fluorometric sensors for specific metal detection. The bromo group allows for the immobilization of the molecule onto a solid support, such as a resin or a nanoparticle, to create a new stationary phase for chromatography or a solid-phase extraction material with specific selectivity.

Furthermore, the reactivity of the bromo and nitro groups allows for its conversion into a variety of derivatives that could be used as reagents in analytical chemistry. For example, reduction of the nitro group to an amine and subsequent diazotization could yield a reagent for colorimetric assays.

The primary analytical techniques for detecting pyridine and its derivatives in various matrices are gas chromatography (GC) and high-performance liquid chromatography (HPLC). cdc.govsielc.comnih.gov These methods are suitable for the separation and quantification of this compound as well.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 2-Bromo-3-ethoxy-6-nitropyridine, and how can regioselectivity be controlled?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of pyridine derivatives. A plausible route involves nitration of 2-bromo-3-ethoxypyridine. Regioselectivity in nitration is influenced by directing effects: the ethoxy group at position 3 is a strong ortho/para-director, while the bromine at position 2 deactivates the ring. Using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can favor nitration at position 6 . Confirmation via HPLC or ¹H/¹³C NMR is critical to verify substitution patterns.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in nitro- and bromo-substituted pyridines?

- Methodological Answer :

- NMR : The nitro group causes deshielding of adjacent protons. For this compound, H-4 and H-5 protons show distinct splitting patterns due to coupling with adjacent substituents. ¹³C NMR can differentiate carbons bonded to Br (δ ~100–110 ppm) vs. NO₂ (δ ~140–150 ppm) .

- IR : Nitro groups exhibit strong asymmetric/symmetric stretching at ~1520 and ~1350 cm⁻¹. Ethoxy C-O stretches appear at ~1250 cm⁻¹.

- MS : Electron ionization (EI-MS) typically shows M⁺ peaks with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Due to its moderate polarity, column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. Recrystallization from ethanol/water mixtures can improve purity. Monitor by TLC (Rf ~0.4–0.6 in 3:1 hexane:EtOAc) and confirm purity via GC-MS or melting point analysis (mp data for analogs: 137–141°C ).

Advanced Research Questions

Q. How does the electronic interplay between bromine, ethoxy, and nitro groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine at position 2 is a prime site for Suzuki-Miyaura coupling, but the electron-withdrawing nitro group at position 6 may reduce oxidative addition efficiency. Computational studies (e.g., DFT using B3LYP/6-31G*) can predict charge distribution: the nitro group withdraws electron density, making the bromine less electrophilic. Experimental optimization (e.g., using Pd(PPh₃)₄ with K₂CO₃ in DMF at 80°C) may enhance coupling yields .

Q. What mechanistic insights explain contradictory yields in nitration reactions of bromo-ethoxypyridine derivatives?

- Methodological Answer : Competing para-nitration (position 5) vs. meta-nitration (position 6) can occur due to solvent polarity and protonation states. Kinetic studies (e.g., in situ IR monitoring) reveal that polar aprotic solvents (e.g., CH₃CN) favor nitronium ion (NO₂⁺) attack at the most electron-deficient position (position 6). Side products can be minimized by using excess H₂SO₄ to stabilize intermediates .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Molecular dynamics (MD) simulations combined with quantum mechanical calculations (e.g., DFT) can model hydrolysis pathways. The ethoxy group is susceptible to acid-catalyzed cleavage, while the nitro group may undergo reduction under basic conditions. Accelerated stability testing (40°C, 75% RH) paired with LC-MS degradation profiling validates computational predictions .

Q. What strategies resolve spectral overlaps in ¹H NMR for structurally similar pyridine derivatives?

- Methodological Answer : 2D NMR techniques (COSY, HSQC) are essential. For example, HSQC correlates H-4 (δ ~8.2 ppm) with C-4 (δ ~125 ppm), distinguishing it from H-5 (δ ~7.8 ppm). Paramagnetic shift reagents (e.g., Eu(fod)₃) can also resolve overlapping signals by inducing differential chemical shifts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for bromine displacement reactions?

- Methodological Answer : Variations often arise from trace moisture (deactivating catalysts) or competing elimination pathways. Controlled experiments under inert atmospheres (N₂/Ar) with rigorous drying of solvents are critical. Kinetic isotope effects (KIEs) using deuterated solvents (e.g., DMF-d₇) can identify rate-limiting steps. Comparative studies with analogs (e.g., 2-chloro-6-fluoro-3-nitropyridine ) may isolate substituent effects .

Q. Why do computational predictions of nitro group vibrational frequencies sometimes deviate from experimental IR data?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) often underestimate anharmonicity in nitro group vibrations. Including explicit solvent molecules (e.g., water) in the computational model or using post-Hartree-Fock methods (e.g., MP2) improves accuracy. Experimental IR should be recorded in non-polar solvents (e.g., CCl₄) to minimize solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.